molecular formula C9H10ClFN2O B2743582 2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide CAS No. 2411315-50-7

2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide

Cat. No.: B2743582
CAS No.: 2411315-50-7
M. Wt: 216.64
InChI Key: VOSUHTGQORWZJF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide is a chemical compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyridine with ethylamine under specific conditions to introduce the ethyl group at the 2-position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, N-oxides, and amines, depending on the type of reaction and reagents used .

Scientific Research Applications

2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 2-Ethyl-5-fluoropyridine
  • N-(2-ethyl-5-fluoropyridin-3-yl)acetamide

Uniqueness

2-Chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-ethyl-5-fluoropyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c1-2-7-8(13-9(14)4-10)3-6(11)5-12-7/h3,5H,2,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUHTGQORWZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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